molecular formula C10H6BrNO3 B8011448 4-(4-Bromophenyl)oxazole-2-carboxylic acid

4-(4-Bromophenyl)oxazole-2-carboxylic acid

Cat. No.: B8011448
M. Wt: 268.06 g/mol
InChI Key: XMWLPBVYFPJONX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)oxazole-2-carboxylic acid is a heterocyclic organic compound that features an oxazole ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)oxazole-2-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl group. One common method is the cyclization of an appropriate precursor, such as 4-bromobenzoyl chloride, with an amino acid derivative under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carboxylic acid group.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.

Major Products Formed

    Substitution Products: Various substituted oxazole derivatives.

    Reduction Products: Alcohol derivatives of the original compound.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-(4-Bromophenyl)oxazole-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)oxazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)oxazole-2-carboxylic acid is unique due to the presence of both the bromophenyl and carboxylic acid groups, which provide a combination of reactivity and functionality that is not commonly found in similar compounds. This makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

4-(4-bromophenyl)-1,3-oxazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWLPBVYFPJONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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